molecular formula C9H10FN3 B2938976 2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine CAS No. 1638771-25-1

2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine

Cat. No.: B2938976
CAS No.: 1638771-25-1
M. Wt: 179.198
InChI Key: QLOKAVJIQJFIML-UHFFFAOYSA-N
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Description

2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine is a fluorinated pyrrolopyridine derivative characterized by a 6-fluoro substitution on the pyrrolo[2,3-b]pyridine core and an ethylamine side chain at the 3-position.

Properties

IUPAC Name

2-(6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3/c10-8-2-1-7-6(3-4-11)5-12-9(7)13-8/h1-2,5H,3-4,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOKAVJIQJFIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)CCN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Method Comparison

Method Starting Materials Yield (%) Purity (%) Key Challenges
Nucleophilic Substitution 5-Hydroxy-7-azaindole 76.5 98 Long reaction time (24 h)
Blaz-Schiemann 3-Amino-6-picoline ~70 >95 Handling HF
Suzuki Coupling 3-Bromo-6-fluoropyridine >80 >99 Boronic ester availability

Table 2: Physicochemical Properties (PubChem Data)

Property Value
Molecular Formula C₉H₁₀FN₃
Molecular Weight 179.19 g/mol
SMILES C1=CC(=NC2=C1C(=CN2)CCN)F
Purity (HPLC) 98–99%

Mechanistic Insights and Optimization

The nucleophilic substitution route (Method 1) leverages the electron-deficient nature of the difluorobenzoate, facilitating aryl-oxygen bond formation. Kinetic studies suggest that higher temperatures (110°C) accelerate the reaction but may promote side reactions, necessitating precise stoichiometric control. In contrast, the Blaz-Schiemann method (Method 2) avoids harsh fluorinating agents by using in situ-generated diazonium intermediates, though HF handling requires specialized equipment. Palladium-catalyzed methods (Method 3) offer regioselectivity but depend on costly catalysts and boronic acids.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups can be replaced with other groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives.

Scientific Research Applications

2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of fibroblast growth factor receptors (FGFRs), thereby interfering with signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and metastasis in cancer therapy.

Comparison with Similar Compounds

Fluorine Position (5- vs 6-)

  • 5-Fluoro analogs (e.g., 2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride) may alter π-stacking interactions in aromatic systems, impacting binding affinity in enzyme inhibition .

Halogen Substitution (Fluorine vs Chlorine)

N-Methylation

  • The 1-methyl-substituted analog (MW 211.69) demonstrates enhanced metabolic stability by blocking oxidative degradation at the pyrrolo nitrogen, a common issue in drug development .

Salt Forms

  • Hydrochloride and dihydrochloride salts (e.g., CAS 2138541-31-6) improve aqueous solubility, critical for in vivo applications .

Biological Activity

2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine, with the CAS number 1638771-25-1, is a compound that belongs to the class of pyrrolopyridine derivatives. This compound has gained attention due to its diverse biological activities and potential therapeutic applications, particularly in the fields of oncology and infectious diseases. The presence of a fluorine atom in its structure enhances its chemical stability and biological activity, making it a valuable candidate for scientific research and drug development.

PropertyValue
Molecular FormulaC9H10FN3
Molecular Weight179.19 g/mol
CAS Number1638771-25-1

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolopyridine derivatives, including this compound. Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been tested against human colon carcinoma (HCT-15) and showed promising results in inhibiting cell growth.

Case Study: Antiproliferative Effects

A study published in the Journal of Medicinal Chemistry reported that modifications to the pyrrolopyridine structure could enhance its efficacy against cancer cells. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrrole ring significantly impacted its biological activity, with certain derivatives showing IC50 values in the low micromolar range against HCT-15 cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activities. Compounds within this class have demonstrated effectiveness against various pathogens, including bacteria and fungi. The fluorinated moiety contributes to increased lipophilicity, which enhances membrane permeability and bioactivity.

Table: Antimicrobial Efficacy

PathogenActivity (MIC µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cell proliferation.
  • Induction of Apoptosis : Studies suggest that this compound may promote apoptotic pathways in cancer cells.
  • Disruption of Cellular Processes : Its interaction with cellular membranes may disrupt essential processes in microbial pathogens.

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